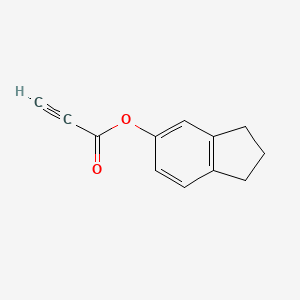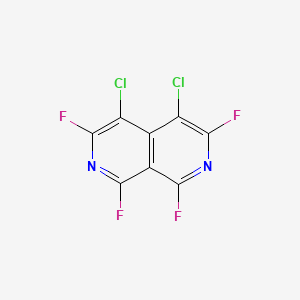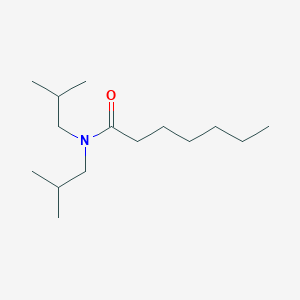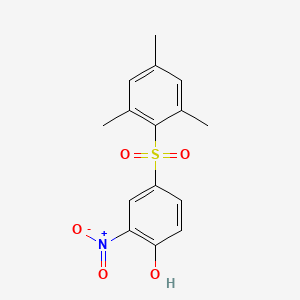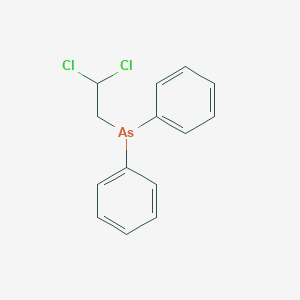![molecular formula C10H14N2O B14615738 N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide CAS No. 57786-20-6](/img/structure/B14615738.png)
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a pyridin-3-yl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide can be achieved through several methods. One common approach involves the reaction of pyridin-3-ylmethylamine with ethyl acetate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours. Another method involves the use of N-ethylacetamide and pyridin-3-ylmethyl chloride, which react in the presence of a base like sodium hydroxide to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethyl group or the pyridin-3-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The pyridin-3-yl group can facilitate binding to target proteins, while the ethyl and acetamide groups can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[(pyridin-3-yl)methyl]acetamide
- N-Ethyl-N-[(pyridin-2-yl)methyl]acetamide
- N-Ethyl-N-[(pyridin-4-yl)methyl]acetamide
Uniqueness
N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group (at the 3-position) can affect the compound’s binding affinity to molecular targets and its overall stability.
Properties
CAS No. |
57786-20-6 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-ethyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-3-12(9(2)13)8-10-5-4-6-11-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
AQDFWINLMCRKFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CN=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)

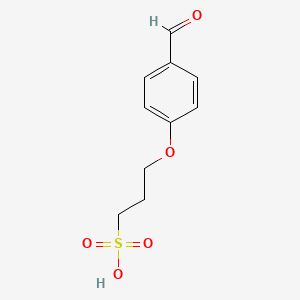
![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)
